5-Bromo-2,2-dimethylpentanoic Acid: Physicochemical Profiling, Synthetic Workflows, and Applications in PPARα Agonist Development
5-Bromo-2,2-dimethylpentanoic Acid: Physicochemical Profiling, Synthetic Workflows, and Applications in PPARα Agonist Development
Executive Summary
5-Bromo-2,2-dimethylpentanoic acid (CAS: 82884-95-5) is a highly specialized aliphatic halogenated carboxylic acid that functions as a critical molecular building block in medicinal chemistry. It is most prominently utilized in the synthesis of fibrate-class lipid-regulating drugs, such as Gemfibrozil, which target the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its synthesis, and a validated protocol for its application in drug development.
Physicochemical Profiling and Molecular Causality
The utility of 5-bromo-2,2-dimethylpentanoic acid is intrinsically linked to its structural features. The molecule features a primary alkyl bromide and a carboxylic acid separated by a gem-dimethyl-substituted carbon chain. These properties dictate both its synthetic reactivity and the pharmacokinetic profile of the final active pharmaceutical ingredients (APIs) it helps construct.
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C7H13BrO2 | Dictates overall mass and elemental composition. |
| Molecular Weight | 209.08 g/mol | Optimal low-molecular-weight profile for small-molecule building blocks, allowing for downstream modifications without exceeding Lipinski's Rule of 5[1]. |
| LogP (XLogP3) | ~2.1 - 2.27 | Indicates moderate lipophilicity, facilitating high solubility in organic solvents (e.g., THF, Ethanol) during synthesis[1]. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Represents the polar surface area contributed by the carboxylic acid moiety, critical for predicting membrane permeability[1]. |
| Structural Motif | gem-Dimethyl group at C2 | Critical for in vivo stability : In final drug molecules (e.g., Gemfibrozil), this steric bulk blocks enzymatic β-oxidation, drastically increasing the drug's biological half-life[2]. |
| Leaving Group | Primary Bromide at C5 | Provides an unhindered electrophilic center, ensuring high-yielding, rapid SN2 nucleophilic substitutions with minimal steric hindrance or elimination side-reactions. |
Chemical Synthesis & Mechanistic Insights
The industrial and laboratory synthesis of 5-bromo-2,2-dimethylpentanoic acid (often protected as an ester) requires precise control over regioselectivity.
The Hydrobromination Challenge
The immediate precursor, 2,2-dimethyl-4-pentenoic acid (or its ester), contains a terminal alkene. Standard electrophilic addition of hydrogen bromide (HBr) follows Markovnikov's rule, which would yield the undesired secondary bromide (4-bromo isomer). To achieve the required primary bromide (5-bromo isomer), the reaction must proceed via a radical mechanism.
Causality of Reagent Selection
-
Radical Initiators : Reagents such as benzoyl peroxide are employed to generate bromine radicals. This forces an anti-Markovnikov addition to the terminal carbon, ensuring the bromide is positioned at the C5 position[3].
-
Ester Selection (Isobutyl vs. Methyl) : While early syntheses utilized the methyl ester, modern optimized routes prefer the isobutyl ester. The bulky isobutyl group provides steric shielding that minimizes unwanted transesterification. More importantly, if any 4-bromo isomer impurity is formed due to incomplete radical control, the isobutyl ester facilitates an acid-catalyzed intramolecular lactonization of the impurity. The resulting lactone is easily separated from the desired 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, ensuring high chemical purity for downstream API synthesis[3].
Experimental Workflow: Synthesis of Gemfibrozil Analogues via SN2 Etherification
The following is a self-validating protocol for utilizing 5-bromo-2,2-dimethylpentanoic acid (as an ester) to synthesize PPARα agonists via SN2 etherification.
Materials:
-
5-Bromo-2,2-dimethylpentanoic acid isobutyl ester (1.0 eq)
-
2,5-Dimethylphenol (or target phenol) (1.05 eq)
-
Base: Sodium metal (Na) (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Protocol:
-
Phenoxide Generation : Dissolve the phenol (1.05 eq) in absolute ethanol. Slowly add sodium metal (1.1 eq) at room temperature under an inert nitrogen atmosphere.
-
Causality: Sodium reacts with ethanol to form sodium ethoxide, which quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide ion. The slight excess of phenol ensures complete consumption of the base, preventing unwanted E2 elimination of the alkyl bromide.
-
-
Electrophile Addition : After stirring for 30 minutes (until the solution becomes homogeneous), add a solution of 5-bromo-2,2-dimethylpentanoic acid isobutyl ester (1.0 eq) in ethanol dropwise.
-
SN2 Substitution : Heat the reaction mixture to reflux for 10–15 hours.
-
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase. The disappearance of the less polar alkyl bromide spot and the appearance of a new, UV-active ether spot confirms reaction progression.
-
-
Hydrolysis (Deprotection) : Once the etherification is complete, add a 10% aqueous Potassium Hydroxide (KOH) solution directly to the reaction mixture and continue refluxing for 6 hours.
-
Causality: The strongly basic conditions cleave the isobutyl ester, releasing the active carboxylic acid pharmacophore.
-
-
Workup and Isolation : Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted phenols and organic impurities. Acidify the aqueous layer with 2M HCl to pH ~2.
-
Causality: Acidification protonates the carboxylate, rendering the final product insoluble in water. Extract the target acid with dichloromethane (DCM), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure analogue.
-
Visualization of the Synthetic Pathway
Fig 1: Synthetic workflow of Gemfibrozil via 5-bromo-2,2-dimethylpentanoic acid intermediate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15917961, 5-Bromo-2,2-dimethylpentanoic acid" PubChem. 1[1]
-
LookChem. "5-bromo-2,2-dimethylpentanoic acid CAS NO.82884-95-5" LookChem. 4[4]
-
MDPI. "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry" MDPI. 2[2]
-
Google Patents. "WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil" Google Patents.3[3]
-
Bioorganic & Medicinal Chemistry. "Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acid" ElectronicsAndBooks. Link
Sources
- 1. 5-Bromo-2,2-dimethylpentanoic acid | C7H13BrO2 | CID 15917961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 4. 5-bromo-2,2-dimethylpentanoic acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
